Ethyl ferrocene

Propellant formulation Liquid fuel additives Material handling

Ethyl ferrocene (ethylferrocene, CAS 1273-89-8) is a monosubstituted alkylferrocene derivative characterized by a sandwich-structured organoiron core with a single ethyl group on one cyclopentadienyl ring. This substitution significantly modifies the physical properties relative to unsubstituted ferrocene, notably lowering the melting point to 81–86 °C and improving solubility in hydrocarbon solvents.

Molecular Formula C12H24Fe
Molecular Weight 224.16 g/mol
CAS No. 1273-89-8
Cat. No. B075275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ferrocene
CAS1273-89-8
Molecular FormulaC12H24Fe
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESCCC1CCCC1.C1CCCC1.[Fe]
InChIInChI=1S/C7H14.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h7H,2-6H2,1H3;1-5H2;
InChIKeyZZEKMOWSYYKILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl Ferrocene (CAS 1273-89-8): A Strategic Alkylferrocene Intermediate for Propellant Catalysis and Redox-Mediated Applications


Ethyl ferrocene (ethylferrocene, CAS 1273-89-8) is a monosubstituted alkylferrocene derivative characterized by a sandwich-structured organoiron core with a single ethyl group on one cyclopentadienyl ring [1]. This substitution significantly modifies the physical properties relative to unsubstituted ferrocene, notably lowering the melting point to 81–86 °C and improving solubility in hydrocarbon solvents [1]. As a liquid organometallic compound at ambient temperatures (boiling point 264 °C , density 1.256 g/mL at 25 °C [2]), it offers distinct handling and formulation advantages over solid ferrocene. Its primary industrial relevance stems from its established role as a precursor for synthesizing high-efficiency burning rate catalysts, particularly 2,2′-bis(ethylferrocenyl)propane (catocene), which is widely used in ammonium perchlorate (AP)-based composite solid propellants .

Why Ethyl Ferrocene Cannot Be Simply Substituted by Other Alkylferrocenes or Ferrocene in Performance-Critical Applications


While ferrocene and its alkyl derivatives share a common metallocene core, the specific identity and position of the alkyl substituent profoundly modulate key physicochemical properties, making generic substitution scientifically invalid for performance-driven procurement. The ethyl group confers a unique balance of electron-donating capacity, steric bulk, and volatility that directly impacts the compound's efficacy as a building block, catalyst precursor, or functional material. For instance, the electronic influence of the alkyl group, as quantified by NMR and redox studies, differs systematically across methyl, ethyl, isopropyl, and tert-butyl ferrocenes, leading to distinct reactivity and catalytic behavior [1]. Furthermore, critical thermodynamic parameters like vaporization enthalpy, which govern volatility and processability, vary significantly among ethylferrocene, n-butylferrocene, and 1,1′-dimethylferrocene [2]. Simply substituting ethyl ferrocene with ferrocene or another alkyl analog will alter the outcome of a synthesis, shift the redox potential of a sensor, or compromise the performance of a propellant, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: Ethyl Ferrocene vs. Closest Analogs and Alternatives


Physical State and Processability: Ethyl Ferrocene's Liquid Form and Lower Melting Point vs. Ferrocene

Ethyl ferrocene is a liquid at ambient temperature, whereas ferrocene is a crystalline solid. This difference stems from the ethyl substitution, which lowers the melting point from 173 °C for ferrocene to a range of 81–86 °C for ethyl ferrocene [1]. The liquid state, coupled with a density of 1.256 g/mL at 25 °C [2], enables direct blending into liquid hydrocarbon systems without the need for pre-dissolution, reducing processing steps and improving formulation homogeneity.

Propellant formulation Liquid fuel additives Material handling

Solubility in Hydrocarbon Media: Enhanced Compatibility of Ethyl Ferrocene vs. Unsubstituted Ferrocene

The ethyl substituent significantly improves the solubility of ethyl ferrocene in hydrocarbon solvents relative to unsubstituted ferrocene [1]. This is a critical differentiator for applications in non-polar media, such as in hydroxyl-terminated polybutadiene (HTPB) propellant binders. While quantitative partition coefficient (log P) data for ethyl ferrocene is not explicitly available in the current literature, the qualitative improvement in hydrocarbon solubility is a well-established class-level trend for alkylferrocenes, supported by their estimated Abraham solvation descriptors [2].

Propellant binders Fuel additive miscibility Organic synthesis

Vaporization Enthalpy: Ethyl Ferrocene's Intermediate Volatility Between Methyl and Butyl Analogs

The standard molar enthalpy of vaporization (ΔvapH°) provides a quantitative measure of a compound's volatility and cohesive energy. For ethylferrocene, the value determined by the transpiration method is 67.5 ± 0.3 kJ/mol [1]. This places it between the lower volatility of n-butylferrocene (ΔvapH° = 74.2 ± 0.4 kJ/mol) and the expected higher volatility of smaller alkyl analogs, directly influencing its behavior in vapor-phase deposition and purification processes. The data confirms that the size of the alkyl chain systematically modulates vapor pressure, making ethyl ferrocene the optimal choice when an intermediate volatility profile is required.

Vapor-phase processing Thermodynamic stability Material purification

Electronic Donor Strength: Ethyl Group's Electron-Donating Capacity Positions Ethyl Ferrocene Between Methyl and Larger Alkyl Analogs

The electronic influence of the alkyl substituent in alkylferrocenes directly impacts the redox potential of the iron center, a key parameter for electrochemical and catalytic applications. A quantitative study using IR spectroscopy of Ni(CO)₃(phosphine) complexes established that a ferrocenyl group is a better electron donor than a methyl group but a poorer donor than an ethyl group [1]. By extension, ethyl ferrocene occupies an intermediate position in the electron-donating series of alkyl ferrocenes. This positions ethyl ferrocene as a valuable 'tuning knob' for precisely adjusting the electronic properties of ferrocene-based catalysts or redox mediators.

Redox tuning Catalyst design Electrochemical sensors

Photosensitivity in UV Detection: Ethyl Ferrocene's Distinct Quantum Efficiency Profile vs. Butyl Analogs

In the specialized application of UV photocathodes for gaseous detectors, ethyl ferrocene exhibits a distinct quantum efficiency (QE) profile when compared to its butyl-substituted analogs. Specifically, ethylferrocene, n-butylferrocene, and t-butylferrocene all demonstrate a QE in the range of 10% to 30% of that of TMAE (a standard reference) between 150 and 190 nm [1]. However, at larger wavelengths (above 190 nm), the QE of ethyl ferrocene drops abruptly. This spectral sensitivity is a key differentiator for designing wavelength-specific detectors and demonstrates that the alkyl chain length directly influences the photoresponse of the ferrocene core.

UV photocathodes Gaseous detectors Photosensitive materials

Precursor Purity Requirements: Ethyl Ferrocene as the Critical Starting Material for High-Performance Catocene Synthesis

The synthesis of 2,2′-bis(ethylferrocenyl)propane (catocene), a high-efficiency liquid burning rate catalyst for AP-based solid propellants, is critically dependent on the purity of the ethyl ferrocene precursor. A theoretical and experimental study on catocene synthesis explicitly states that the crude product was synthesized 'from high-purity ethylferrocene and acetone' [1]. This direct link between precursor purity and final catalyst performance differentiates ethyl ferrocene from other alkylferrocenes, which are not used in this specific, high-value synthetic pathway. The procurement of ethyl ferrocene with defined purity grades (e.g., ≥98% for first grade ) is therefore a non-negotiable requirement for manufacturers aiming to produce catocene with consistent and optimal catalytic activity.

Solid propellant catalyst Burning rate modifier Catocene synthesis

Evidence-Based Application Scenarios for Ethyl Ferrocene in Research and Industry


Synthesis of High-Performance Burning Rate Catalysts for Solid Rocket Propellants

Ethyl ferrocene is the definitive precursor for synthesizing 2,2′-bis(ethylferrocenyl)propane (catocene), a liquid burning rate catalyst critical for AP-based composite solid propellants [1]. The high purity of the starting ethyl ferrocene is paramount for achieving a catalyst with optimal performance [1]. Its liquid state facilitates the condensation reaction with acetone. Procurement of ethyl ferrocene (CAS 1273-89-8) with a purity grade of ≥98% is essential for this application.

Formulation of Liquid Fuel Additives and Combustion Modifiers

The liquid physical state and enhanced hydrocarbon solubility of ethyl ferrocene [2] make it an ideal candidate for direct blending into liquid fuels and oils as a combustion modifier or antiknock agent. Unlike solid ferrocene, which requires pre-dissolution, ethyl ferrocene can be homogeneously mixed into the fuel, ensuring uniform distribution of the catalytically active iron center. This is particularly relevant for heavy fuel oils and high-compression engine fuels, as noted in related patent literature [3].

Development of UV-Sensitive Photocathodes for Gaseous Detectors

Ethyl ferrocene exhibits a unique quantum efficiency profile in the UV spectrum, with an abrupt drop in efficiency above 190 nm, differentiating it from butyl-substituted analogs [4]. This property can be exploited in the design of wavelength-selective photocathodes for gaseous detectors used in high-energy physics and medical imaging. Researchers can select ethyl ferrocene to achieve a specific spectral response in their detector designs.

Electrochemical Sensor and Redox Mediator Development

The tunable electronic properties of the ethyl substituent position ethyl ferrocene as an intermediate electron donor [5]. This allows for the rational design of redox-active species with a specific redox potential. Ethyl ferrocene has been investigated as an electron mediator in glucose monitoring applications and as a photosensitive element in screen-printed GEMs electrodes . Its use can be extended to other electroactive surface-confined molecules where precise control over oxidation potential is required.

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